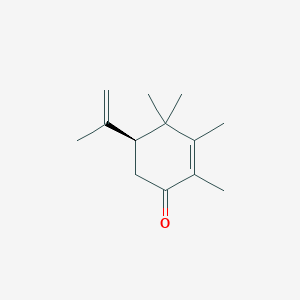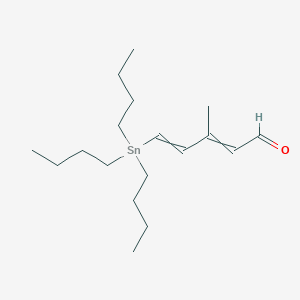
3-Methyl-5-(tributylstannyl)penta-2,4-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-(tributylstannyl)penta-2,4-dienal is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of a stannyl group (tributylstannyl) attached to a penta-2,4-dienal backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(tributylstannyl)penta-2,4-dienal typically involves the reaction of 3-methyl-2,4-pentadienal with tributyltin hydride in the presence of a catalyst. The reaction conditions often include:
Solvent: Anhydrous toluene or hexane
Catalyst: Azobisisobutyronitrile (AIBN) or benzoyl peroxide
Temperature: 60-80°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-5-(tributylstannyl)penta-2,4-dienal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the stannyl group to a hydrogen atom, yielding 3-methyl-2,4-pentadienal.
Substitution: The stannyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or iodine (I₂) in the presence of a catalyst.
Major Products Formed
Oxidation: 3-Methyl-5-(tributylstannyl)pentanoic acid
Reduction: 3-Methyl-2,4-pentadienal
Substitution: 3-Methyl-5-(tributylstannyl)-2,4-dienyl halides.
Applications De Recherche Scientifique
3-Methyl-5-(tributylstannyl)penta-2,4-dienal has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of complex organic molecules.
Material Science: The compound is used in the development of novel materials with unique properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-(tributylstannyl)penta-2,4-dienal involves its interaction with molecular targets through the stannyl group. The stannyl group can undergo various transformations, leading to the formation of reactive intermediates that participate in further chemical reactions. These intermediates can interact with biological molecules, influencing cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2,4-pentadienal: Lacks the stannyl group, making it less reactive in certain transformations.
3-Methyl-5-(trimethylstannyl)penta-2,4-dienal: Contains a trimethylstannyl group instead of a tributylstannyl group, leading to different reactivity and applications.
3-Methyl-5-(tributylsilyl)penta-2,4-dienal: Contains a silyl group instead of a stannyl group, resulting in distinct chemical properties.
Uniqueness
3-Methyl-5-(tributylstannyl)penta-2,4-dienal is unique due to the presence of the tributylstannyl group, which imparts specific reactivity and stability. This makes it a valuable compound in various synthetic and research applications.
Propriétés
Numéro CAS |
207915-64-8 |
|---|---|
Formule moléculaire |
C18H34OSn |
Poids moléculaire |
385.2 g/mol |
Nom IUPAC |
3-methyl-5-tributylstannylpenta-2,4-dienal |
InChI |
InChI=1S/C6H7O.3C4H9.Sn/c1-3-6(2)4-5-7;3*1-3-4-2;/h1,3-5H,2H3;3*1,3-4H2,2H3; |
Clé InChI |
KDYPVIDWTWLHNF-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C=CC(=CC=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide](/img/structure/B12581267.png)

![N-Cyclopropyl-2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12581275.png)
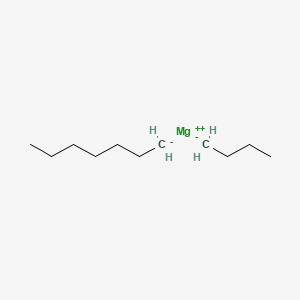
propanedinitrile](/img/structure/B12581284.png)
propanedinitrile](/img/structure/B12581296.png)
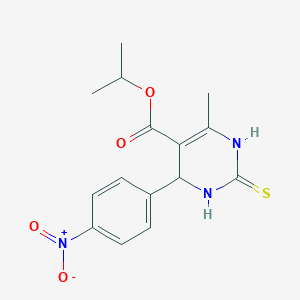
![2-{[2-(4-Fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B12581304.png)

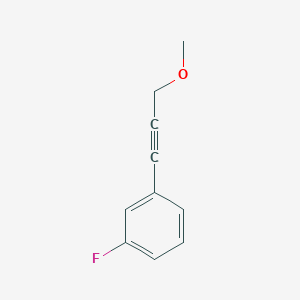
![N-[3-Iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12581320.png)
![N-{5-[(E)-(4-Chlorophenyl)diazenyl]quinolin-8-yl}benzenesulfonamide](/img/structure/B12581326.png)
![Methyl 2-[(acetyloxy)(cyclohexyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B12581329.png)
